

What are the properties of 2-Fluoro-4-methoxyphenacyl bromide?

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Compound of Interest

Compound Name: 2-Fluoro-4-methoxyphenacyl
bromide

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Technical Guide: 2-Fluoro-4-methoxyphenacyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, safety and handling protocols, and key applications of **2-Fluoro-4-methoxyphenacyl bromide**. This versatile reagent serves as a crucial building block in synthetic chemistry, particularly in the construction of heterocyclic scaffolds for pharmaceutical and materials science research.

Chemical and Physical Properties

2-Fluoro-4-methoxyphenacyl bromide, also known as 2-bromo-1-(2-fluoro-4-methoxyphenyl)ethan-1-one, is a halogenated aromatic ketone.^[1] Its structural features, including the α -bromoketone moiety, a fluorine atom, and a methoxy group on the phenyl ring, make it a reactive and valuable intermediate for a variety of chemical transformations.

Table 1: Chemical and Physical Data for **2-Fluoro-4-methoxyphenacyl bromide**

Property	Value	Reference(s)
IUPAC Name	2-Bromo-1-(2-fluoro-4-methoxyphenyl)ethan-1-one	[1][2]
Synonyms	2-Fluoro-4-methoxyphenacyl bromide	[1][2]
CAS Number	157014-35-2	[1][2]
Molecular Formula	C ₉ H ₈ BrFO ₂	[1][2]
Molecular Weight	247.06 g/mol	[3]
Appearance	Solid	[4]
Melting Point	63 - 66 °C	
Purity	≥98%	[5]

Spectroscopic Data

Detailed experimental spectroscopic data for **2-Fluoro-4-methoxyphenacyl bromide** is not widely available in public repositories. However, based on its chemical structure and data from analogous compounds, the following characteristic signals can be predicted.

Table 2: Predicted Spectroscopic Data

Technique	Predicted Characteristic Signals
^1H NMR	- Singlet for the α -bromomethylene protons ($-\text{CH}_2\text{Br}$) around 4.4-4.7 ppm. - Singlet for the methoxy protons ($-\text{OCH}_3$) around 3.8-4.0 ppm. - Aromatic protons exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring, likely in the range of 6.7-7.9 ppm, with coupling constants influenced by the fluorine atom.
^{13}C NMR	- Carbonyl carbon ($\text{C}=\text{O}$) signal around 188-192 ppm. - Methylene carbon ($-\text{CH}_2\text{Br}$) signal around 30-35 ppm. - Methoxy carbon ($-\text{OCH}_3$) signal around 55-57 ppm. - Aromatic carbons in the range of 100-165 ppm, with the carbon attached to fluorine showing a large coupling constant ($^1\text{J}_{\text{C-F}}$).
IR Spectroscopy	- Strong carbonyl ($\text{C}=\text{O}$) stretching vibration around $1680\text{-}1700\text{ cm}^{-1}$. - C-Br stretching vibration around $600\text{-}700\text{ cm}^{-1}$. - C-F stretching vibration around $1200\text{-}1300\text{ cm}^{-1}$. - Aromatic C-H and C=C stretching vibrations in their characteristic regions.

Note: The above data are predictions and should be confirmed by experimental analysis. A computed vapor phase IR spectrum is available through SpectraBase.[\[3\]](#)

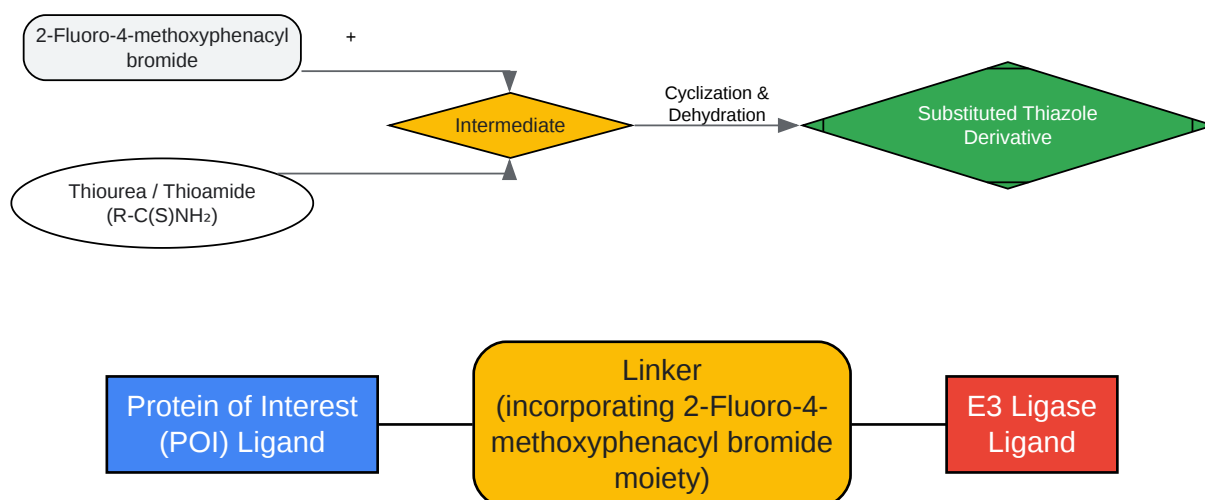
Reactivity and Applications

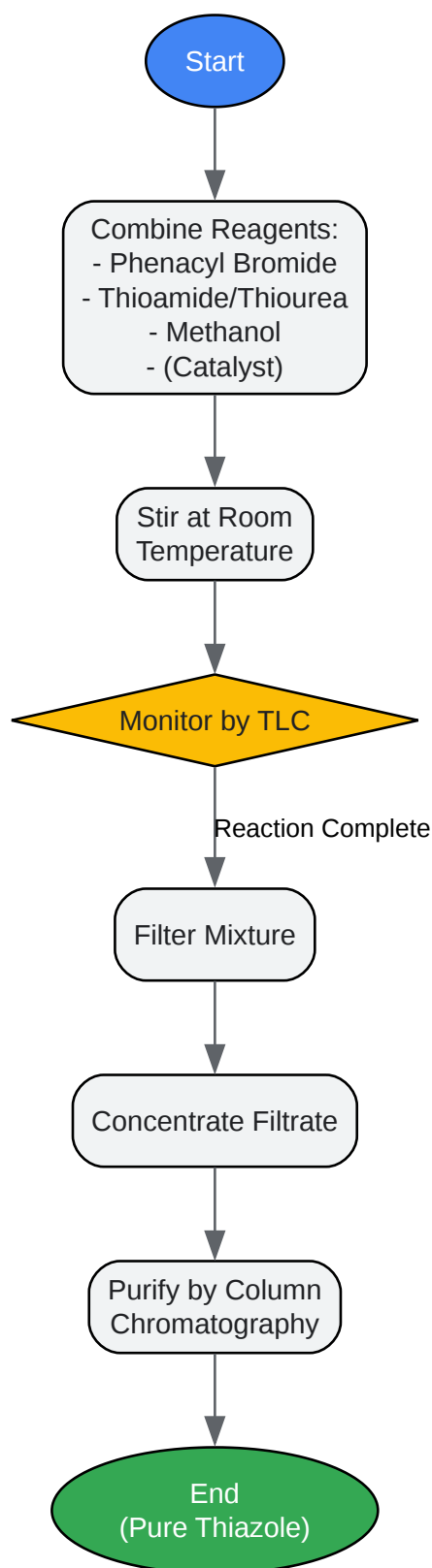
The primary utility of **2-Fluoro-4-methoxyphenacyl bromide** lies in its role as an electrophilic building block for the synthesis of more complex molecules.

Synthesis of Thiazole Derivatives

The most prominent application of phenacyl bromides is in the Hantzsch thiazole synthesis. This reaction involves the condensation of an α -haloketone with a thioamide-containing

compound, such as thiourea or a substituted thioamide, to form a thiazole ring. This heterocyclic motif is a common scaffold in many biologically active compounds.





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